molecular formula C7H5F3IN B12964842 4-Iodo-5-methyl-2-(trifluoromethyl)pyridine

4-Iodo-5-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B12964842
M. Wt: 287.02 g/mol
InChI Key: CZVQBFZFLXESGO-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3IN. It is a derivative of pyridine, characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methyl-2-(trifluoromethyl)pyridine typically involves the iodination of 5-methyl-2-(trifluoromethyl)pyridine. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-5-methyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 4-Azido-5-methyl-2-(trifluoromethyl)pyridine, 4-Cyano-5-methyl-2-(trifluoromethyl)pyridine.

    Oxidation: 4-Iodo-5-carboxy-2-(trifluoromethyl)pyridine.

    Reduction: 5-Methyl-2-(trifluoromethyl)pyridine.

Scientific Research Applications

4-Iodo-5-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-5-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

  • 5-Iodo-4-methyl-2-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 4-Iodo-2-(trifluoromethyl)pyridine
  • 2-Fluoro-4-iodo-5-methylpyridine

Comparison: 4-Iodo-5-methyl-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications where these unique characteristics are advantageous .

Properties

Molecular Formula

C7H5F3IN

Molecular Weight

287.02 g/mol

IUPAC Name

4-iodo-5-methyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5F3IN/c1-4-3-12-6(2-5(4)11)7(8,9)10/h2-3H,1H3

InChI Key

CZVQBFZFLXESGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1I)C(F)(F)F

Origin of Product

United States

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